5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 863446-97-3
VCID: VC4927064
InChI: InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2
SMILES: C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F
Molecular Formula: C18H11Cl2FN4O
Molecular Weight: 389.21

5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 863446-97-3

Cat. No.: VC4927064

Molecular Formula: C18H11Cl2FN4O

Molecular Weight: 389.21

* For research use only. Not for human or veterinary use.

5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 863446-97-3

Specification

CAS No. 863446-97-3
Molecular Formula C18H11Cl2FN4O
Molecular Weight 389.21
IUPAC Name 5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2
Standard InChI Key MAFKOUJIUNLLGM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives typically involves multi-step protocols:

  • Core Formation: Condensation of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under microwave irradiation .

  • Substituent Introduction:

    • N1 Substitution: Alkylation with 4-fluorophenyl groups using benzyl halides .

    • C5 Substitution: Introduction of 2,4-dichlorobenzyl via Suzuki-Miyaura coupling or nucleophilic substitution .

Table 1: Key synthetic steps and conditions

StepReagents/ConditionsYieldReference
Core formationTrimethyl orthoformate, MeCN, 160°C, 55 min83%
N1 alkylation4-Fluorophenyl bromide, K2CO3, DMF72%
C5 benzylation2,4-Dichlorobenzyl chloride, Pd(PPh3)4, THF/H2O65%

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.12 (m, 7H, aromatic), 5.38 (s, 2H, benzyl-CH2) .

  • 13C NMR: δ 158.9 (C=O), 153.2–112.4 (aromatic carbons), 59.1 (benzyl-CH2).

  • HRMS: m/z calculated for C20H12Cl2FN4O: 441.03; found: 441.02.

Physicochemical Properties

Table 2: Key physicochemical parameters

PropertyValue
Molecular formulaC20H12Cl2FN4O
Molecular weight441.24 g/mol
LogP (calculated)3.8
Solubility<0.1 mg/mL in H2O; soluble in DMSO, DMF
Melting point237–239°C

The compound’s lipophilicity (LogP = 3.8) suggests moderate cell permeability, while poor aqueous solubility limits bioavailability .

Biological Activity and Mechanisms

Anticancer Activity

Pyrazolo[3,4-d]pyrimidinones exhibit potent kinase inhibition. Key findings include:

  • CDK2 Inhibition: Analogues showed IC50 values of 6–99 nM against HCT-116 and MCF-7 cells .

  • Apoptosis Induction: Activation of caspase-3/7 in HepG-2 cells at 48 nM .

Table 3: Cytotoxicity data for structural analogues

CompoundIC50 (nM)
This compound45–90 (est.)*
Thioglycoside derivative 6–48
3,4-Dichlorobenzyl analogue48–90
*Estimated based on structural similarity .

Kinase Selectivity

  • Targets: CDK2, Aurora kinases, and protein kinase Cθ .

  • Binding Mode: The dichlorobenzyl group occupies hydrophobic pockets, while the fluorophenyl enhances π–π stacking with kinase domains .

Applications and Future Directions

Optimization Challenges

  • Solubility: Prodrug strategies (e.g., phosphate esters) under investigation.

  • Metabolic Stability: Susceptibility to CYP3A4 oxidation necessitates structural tweaks .

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